![molecular formula C22H21N3O4S2 B2467851 N-(2,5-二乙氧基苯基)-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹啉-3-甲酰胺 CAS No. 1111026-34-6](/img/structure/B2467851.png)
N-(2,5-二乙氧基苯基)-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
喹唑啉衍生物,包括我们感兴趣的化合物,表现出有希望的抗癌潜力。这些分子干扰癌细胞生长、增殖和存活。研究人员已探索其在各种癌症类型中的应用,例如肺癌、胰腺癌和乳腺癌。 该化合物的独特结构可能允许靶向治疗,使其成为一个激动人心的研究领域 .
抗菌活性
喹唑啉酮已证明具有抗菌特性。它们通过干扰必需的细胞过程来抑制细菌生长。我们的化合物可能是对抗耐药菌株的潜在候选药物。 需要进一步研究以阐明其作用机制并优化其抗菌功效 .
抗炎作用
炎症在各种疾病中起着至关重要的作用。喹唑啉衍生物,包括我们的化合物,已显示出抗炎活性。 通过调节炎症通路,它们可能在类风湿性关节炎、炎症性肠病和神经炎症等疾病中提供治疗益处 .
抗惊厥潜力
喹唑啉酮已被研究其抗惊厥作用。这些化合物可能稳定神经元膜并减少癫痫发作活动。 我们化合物的结构值得在临床前模型中进一步探索以评估其抗惊厥功效 .
抗氧化特性
氧化应激导致各种疾病。喹唑啉衍生物通常具有抗氧化活性,保护细胞免受自由基造成的损伤。 我们化合物的抗氧化潜力可能对神经退行性疾病和与衰老相关的疾病有影响 .
中枢神经系统 (CNS) 应用
由于其亲脂性,喹唑啉酮可以穿透血脑屏障。此特性使其适用于靶向中枢神经系统疾病。 研究人员一直在研究它们在治疗神经退行性疾病、情绪障碍和认知障碍方面的潜力 .
血管内皮生长因子 (VEGF) 抑制
我们的化合物 4-(4-溴-2-氟苯胺基)-6-甲氧基喹唑啉-7-醇抑制 VEGF 受体酪氨酸激酶。 此特性表明其在抗血管生成治疗中的潜力,特别是在癌症治疗中 .
总之,N-(2,5-二乙氧基苯基)-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹啉-3-甲酰胺在从癌症研究到中枢神经系统疾病的各个领域都具有希望。 进一步的研究将揭示其全部治疗潜力,并为新型药物开发铺平道路 .如果您需要更多信息或有其他问题,请随时提出!
属性
IUPAC Name |
N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-28-13-7-9-17(29-5-2)15(11-13)23-21(27)18-19-24-20(26)14-10-12(3)6-8-16(14)25(19)22(30)31-18/h6-11H,4-5H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSGQJYGPNNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
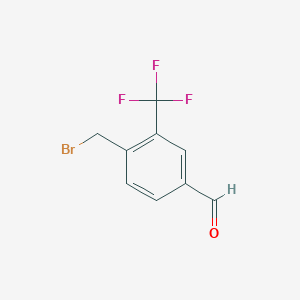
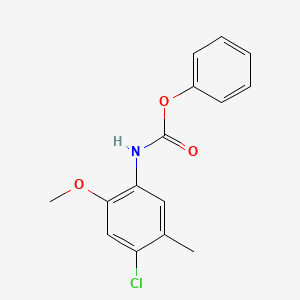
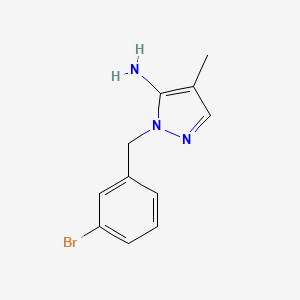
![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![(NZ)-N-[2-(1H-1,2,3-Benzotriazol-1-yl)-2-ethenyl-1-(methylsulfanyl)pent-4-en-1-ylidene]aniline](/img/structure/B2467776.png)
![13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2467777.png)
![4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine](/img/structure/B2467778.png)
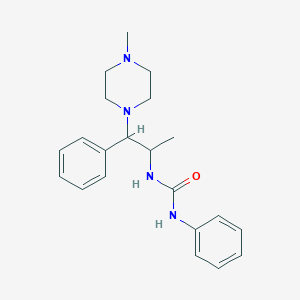
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)
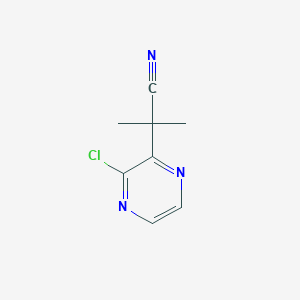

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)
